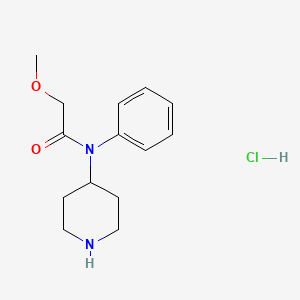
4-methyl Pentedrone (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentedrone is a substituted cathinone that is structurally similar to methcathinone, a psychoactive stimulant that is a controlled substance in the United States and other countries. 4-methyl Pentedrone is an analog of pentedrone that features a methyl group added at the 4 position of the phenyl ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
科学的研究の応用
Spectroscopic Characterization
4-Methyl Pentedrone (hydrochloride) and similar substances have been characterized using various spectroscopic techniques. Studies have utilized mass spectrometry, nuclear magnetic resonance (NMR), and infrared spectroscopy for structure elucidation, particularly focusing on the aliphatic parts and aromatic rings of these compounds. Such characterizations are crucial in forensic science for identifying and differentiating designer drugs (Westphal et al., 2012).
Chemical Analysis and Synthesis
Research has also been conducted on the chemical analysis and synthesis of 4-Methyl Pentedrone (hydrochloride). This includes the synthesis of reference materials for these methcathinone analogues and their complete characterization using various methods like FTIR, FT-Raman, ¹H NMR, ¹³C NMR, GC/MS, and ESI-HRMS. Such analyses are essential in drug testing and toxicology (Maheux & Copeland, 2012).
Metabolic Profiling
Studies have explored the stereoselectivity of 4-Methyl Pentedrone in metabolic profiling. Investigations into how these substances are metabolized can provide insights into their hepatotoxic effects and potential impacts on human health. This research is particularly significant in pharmaceuticals and toxicology (Silva et al., 2022).
Chromatography and Mass Spectrometry Analysis
Another area of research involves the development of novel methodologies for quantifying cathinone-type synthetic drugs using chromatography and mass spectrometry. This research is vital for drug testing, forensic analysis, and understanding the pharmacokinetics of these substances (Molnár et al., 2016).
Hepatotoxicity Mechanisms
Investigations into the mechanisms of hepatotoxicity triggered by cathinone drugs like 4-Methyl Pentedrone have been conducted. Understanding these mechanisms is crucial for assessing the risks associated with these substances, particularly their impact on liver health (Valente et al., 2016).
Resolution and Determination of Enantiomers
Research on the enantioresolution and determination of the absolute configuration of cathinones like 4-Methyl Pentedrone is also significant. This helps in understanding the stereochemistry of these substances, which is crucial in drug design and development (Silva et al., 2018).
Legal and Regulatory Aspects
Studies have also focused on the legal and regulatory aspects of synthetic cathinones, including 4-Methyl Pentedrone. This includes analyzing the placement of these substances in controlled substance schedules, which is essential for law enforcement and public health policy (Federal Register, 2017).
Metabolic Pathways Elucidation
Elucidating the Phase I and Phase II metabolic pathways of cathinones in liver hepatocytes is another crucial area of research. This provides insights into how these substances are processed in the body, affecting their pharmacological and toxicological profiles (Khreit et al., 2013).
Analytical Characterization
The synthesis and full chemical characterization of 4-Methyl Pentedrone have been explored to develop validated methods for quantification. Such research is fundamental in analytical chemistry, particularly in the context of legal highs (Santali et al., 2011).
Designer Stimulants Testing
Finally, the testing for designer stimulants like 4-Methyl Pentedrone in human urine involves developing methods to detect these substances and understanding their excretion profiles. This is crucial for drug testing and public health monitoring (Uralets et al., 2014).
特性
製品名 |
4-methyl Pentedrone (hydrochloride) |
|---|---|
分子式 |
C13H19NO · HCl |
分子量 |
241.8 |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11;/h6-9,12,14H,4-5H2,1-3H3;1H |
InChIキー |
WAZUVZLQZASDGC-UHFFFAOYSA-N |
SMILES |
O=C(C(NC)CCC)C1=CC=C(C)C=C1.Cl |
同義語 |
4-methyl-α-methylamino-Valerophenone; 4-MPD |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



